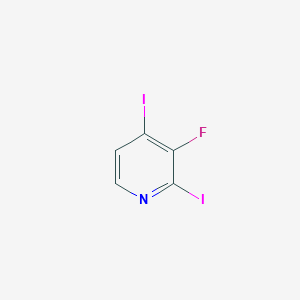

3-Fluoro-2,4-diiodopyridine

Vue d'ensemble

Description

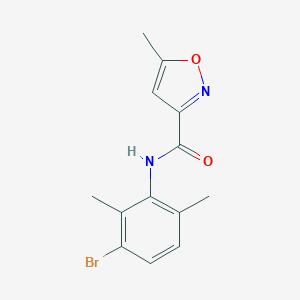

3-Fluoro-2,4-diiodopyridine, also known as FDP, is a heterocyclic organic molecule . It has a molecular formula of C5H2FI2N and a molecular weight of 348.88 .

Molecular Structure Analysis

In a study, the three-dimensional (3D) positioning of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA), 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline (FPPA), and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine (AFPP) derivatives were analyzed inside the active site of c-Met kinase .Applications De Recherche Scientifique

Synthesis of Cognition Enhancing Drugs : 2-Fluoro-4-methylpyridine, a related compound, is used in the synthesis of cognition enhancer drug candidates. This process involves chlorination, hydrolysis, and methanesulfonylation, demonstrating the compound's utility in creating therapeutically valuable chemicals (Pesti et al., 2000).

Medical Imaging Applications : Fluorine-18 labeled fluoropyridines, including 3-fluoro derivatives, are used in Positron Emission Tomography (PET) imaging. These compounds aid in creating imaging agents with improved stability and versatility in medical diagnostics (Carroll et al., 2007).

PET Tracers for Demyelinating Diseases : 3-[18F]fluoro-4-aminopyridine ([18F]3F4AP), a radiofluorinated analog of 4-aminopyridine, is being investigated as a PET tracer for demyelination, highlighting the compound's potential in neurological research (Brugarolas et al., 2017).

Creating Structural Manifolds from Precursors : 3-Fluoro compounds can be used in the synthesis of various structural manifolds, demonstrating their versatility in creating diverse chemical structures useful in industrial and pharmaceutical applications (Schlosser & Bobbio, 2002).

Improved Radiochemical Synthesis Techniques : Innovations in the radiochemical synthesis of fluorine-18-labeled derivatives, such as 3-[18F]fluoro-4-aminopyridine, show the compound's significance in developing advanced imaging agents (Basuli et al., 2018).

Iterative and Regioselective Cross-Couplings : The use of chloro-diiodopyridine derivatives, closely related to 3-Fluoro-2,4-diiodopyridine, in regioselective cross-couplings, highlights the compound's potential in creating complex chemical structures (Daykin et al., 2010).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

IUPAC Name |

3-fluoro-2,4-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLNPFOQAHWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433953 | |

| Record name | 3-FLUORO-2,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2,4-diiodopyridine | |

CAS RN |

153035-06-4 | |

| Record name | 3-FLUORO-2,4-DIIODOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

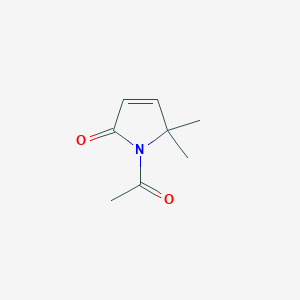

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)

![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)

![[(2,5-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B115539.png)